molecular formula C16H12F3N5O B2865604 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2034270-12-5

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2865604
CAS No.: 2034270-12-5
M. Wt: 347.301
InChI Key: VXXUWXWOPFOCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H12F3N5O and its molecular weight is 347.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O/c17-16(18,19)12-4-1-3-11(7-12)15(25)21-8-13-10-24(23-22-13)14-5-2-6-20-9-14/h1-7,9-10H,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXUWXWOPFOCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including structure-activity relationships, synthesis methods, and case studies highlighting its potential therapeutic applications.

Structural Overview

The compound features a triazole ring linked to a pyridine moiety and a trifluoromethylbenzamide , which contributes to its unique biological properties. The molecular formula is C16H16F3N5C_{16}H_{16}F_3N_5, with a molecular weight of approximately 353.4 g/mol. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic profile.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For example, studies on related compounds have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The mechanism often involves inhibition of specific enzymes critical for bacterial survival.

CompoundActivityIC50 (μM)Reference
N-(pyridinyl)benzenesulfonamideAntimicrobial3.73 - 4.00
5-(pyridinyl)-triazole derivativesEnzyme inhibition1.35 - 2.18

Anti-Tubercular Activity

One notable study evaluated the anti-tubercular effects of similar benzamide derivatives against Mycobacterium tuberculosis H37Ra. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM , demonstrating potent activity while maintaining low cytotoxicity against human cells .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition: The compound likely inhibits key enzymes involved in metabolic pathways of pathogens, disrupting their growth and replication.

Receptor Binding: It may interact with specific receptors on cell membranes, modulating signal transduction pathways that are crucial for cellular responses.

DNA Intercalation: There is potential for intercalation into DNA structures, which could interfere with replication and transcription processes.

Study 1: Anti-Tubercular Activity

In a series of experiments, derivatives were synthesized and screened for anti-tubercular activity. Among them, five compounds demonstrated significant efficacy with IC90 values ranging from 3.73 to 4.00 μM , indicating their potential as therapeutic agents against tuberculosis .

Study 2: Cytotoxicity Evaluation

In cytotoxicity assays on HEK-293 cells, the most active compounds were found to be non-toxic even at higher concentrations (up to 40 μM), suggesting a favorable safety profile for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.